Cas no 1042623-16-4 (3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one)

3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one
- 2-Oxazolidinone, 3-(3-amino-4-fluorophenyl)-
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- インチ: 1S/C9H9FN2O2/c10-7-2-1-6(5-8(7)11)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2
- InChIKey: SHBBJNLITPWBKK-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2=CC=C(F)C(N)=C2)C1=O
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000744500-5g |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95+% | 5g |
¥12527.00 | 2023-09-15 | |
Chemenu | CM440454-1g |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95%+ | 1g |
$592 | 2023-11-26 | |
Enamine | EN300-53681-0.05g |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000744500-1g |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95+% | 1g |
¥4981.00 | 2023-09-15 | |
Enamine | EN300-53681-10.0g |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050277-1g |
3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95% | 1g |
¥4070.0 | 2023-02-27 | |
Ambeed | A1111993-1g |
3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95% | 1g |
$543.0 | 2024-04-26 | |
Aaron | AR019XP6-100mg |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95% | 100mg |
$207.00 | 2025-02-10 | |
Aaron | AR019XP6-5g |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95% | 5g |
$1901.00 | 2023-12-16 | |
1PlusChem | 1P019XGU-100mg |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one |
1042623-16-4 | 95% | 100mg |
$219.00 | 2023-12-26 |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-oneに関する追加情報
Comprehensive Analysis of 3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-16-4)
The compound 3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-16-4) is a fluorinated aromatic derivative with a unique oxazolidinone core structure. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile bioactive properties. The presence of both amino and fluoro functional groups on the phenyl ring enhances its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent studies highlight the growing demand for fluorinated heterocycles like 3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one in medicinal chemistry. Researchers are exploring its role in addressing antibiotic resistance, a critical global health challenge. The compound’s oxazolidinone scaffold is structurally analogous to linezolid, a clinically approved antibiotic, making it a promising candidate for next-generation anti-infectives. Additionally, its electron-withdrawing fluorine substituent improves metabolic stability, a key factor in optimizing drug-like properties.
From a synthetic perspective, CAS No. 1042623-16-4 serves as an intermediate in multicomponent reactions, enabling the construction of complex N-heterocycles. Its amino group allows for further derivatization via amide coupling or reductive amination, while the oxazolidinone ring offers rigidity to enhance target binding affinity. These features align with current trends in fragment-based drug design, where small molecules are optimized for high-throughput screening.
Environmental and regulatory considerations also drive interest in this compound. The fluorine atom in 3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one contributes to its biodegradability profile, reducing ecological persistence compared to non-fluorinated analogs. This aligns with the pharmaceutical industry’s shift toward green chemistry principles and sustainable synthesis.
In summary, 3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-16-4) exemplifies the convergence of medicinal chemistry, materials science, and environmental sustainability. Its structural motifs and functional groups position it as a valuable tool for addressing pressing challenges in drug development and agrochemical innovation.
1042623-16-4 (3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one) 関連製品
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